X-Ray Crystallographic Binding Mode vs. L-Histidine in Enzyme Active Site
The 1.83 Å X-ray crystal structure of the ergothioneine biosynthetic methyltransferase EgtD in complex with a chlorohistidine regioisomer reveals a specific binding pose dictated by the chlorine atom's interaction with the enzyme's active site [1]. In contrast to the natural substrate L-histidine, which presents a hydrogen atom, the chlorine substituent engages in distinct hydrophobic and potential halogen-bonding interactions with adjacent residues. This structural evidence directly confirms that 4-chloro substitution alters the molecular recognition landscape compared to the native substrate, providing a visual and mechanistic basis for differential biochemical activity.
| Evidence Dimension | Enzyme active-site binding pose and intermolecular interactions |
|---|---|
| Target Compound Data | Specific halogen-bonding and hydrophobic interactions observed between the chlorine substituent and EgtD active site residues (PDB: 6FNR) [1] |
| Comparator Or Baseline | L-Histidine: presents a hydrogen atom at the equivalent position, forming distinct hydrogen-bonding networks with the enzyme [1] |
| Quantified Difference | Qualitative difference in interaction type (halogen bond vs. H-bond) and geometry; resolution: 1.83 Å, R-Free: 0.183 [1] |
| Conditions | Mycobacterium smegmatis EgtD enzyme; ligand-complexed crystal structure determined by X-ray diffraction [1] |
Why This Matters
This atomic-level view provides rational guidance for selecting the correct regioisomer for structure-based drug design, ensuring the intended interaction profile is achieved.
- [1] Vit, A., Blankenfeldt, W., & Seebeck, F. P. (2018). Inhibition and Regulation of the Ergothioneine Biosynthetic Methyltransferase EgtD. ACS Chemical Biology, 13(5), 1333–1342. PDB ID: 6FNR. View Source
